1,5-dimethyl-1H-pyrazol-3-amine
Overview
Description
1,5-Dimethyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H9N3. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a building block for more complex heterocyclic systems .
Mechanism of Action
Target of Action
1,5-Dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria respectively . These diseases affect more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the parasites, disrupting their ability to infect host cells and reproduce.
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in water and other polar solvents may influence its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored in a refrigerator . Additionally, the compound’s solubility in water and other polar solvents may also play a role in its action .
Biochemical Analysis
Biochemical Properties
1,5-Dimethyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as carbonic anhydrase, α-glycosidase, and cholinesterase, acting as an inhibitor in these biochemical pathways . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall biochemical reactions they catalyze.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the inhibition of carbonic anhydrase by this compound occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This binding interaction results in changes in cellular pH and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antioxidant properties . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Additionally, this compound influences the levels of various metabolites, further impacting cellular metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, such as the mitochondria, influencing its effects on cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,5-dimethylpyrazole with hydrazine hydrate under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
1,5-Dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but with a different substitution pattern.
5-Amino-1,3-dimethylpyrazole: Another closely related compound with similar reactivity.
Uniqueness
1,5-Dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-dimethylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRLFMMSIGPOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426904 | |
Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35100-92-6 | |
Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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